2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid
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Overview
Description
The compound “2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid” is a derivative of thienopyrimidine . Thienopyrimidines are a group of heterocyclic compounds that have shown diverse pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities . They are structural analogs of purines and are an essential base component of the genetic material of deoxyribonucleic acid .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives has been reported in various studies . One common method involves the reaction of chalcone with guanidine hydrochloride . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .
Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thienopyrimidine derivatives have been described in various studies . The reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate 65, at the formation of pyrrolo .
Physical And Chemical Properties Analysis
The physical and chemical properties of thienopyrimidine derivatives can be determined using various analytical techniques . For example, the yield, melting point, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data can provide valuable information about the compound .
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are used to develop advanced compounds with a variety of biological effects.
Anticancer Activity
Some thiophene-based analogs have shown anticancer activity. For example, 3-[(2-substituted-6,7,8,9-tetrahydro-5h-cyclohepta[b]thieno [2,3-d]pyrimidin-4-yl)amino]propan-1-ol analogues have been synthesized successfully and have shown anticancer activity against both the cell lines (HC 29-Colorectal adenoma cell line and MDA 231-Adenocarcinoma breast cancer cell line) .
Antimicrobial Activity
Some thiophene derivatives have shown antimicrobial activity .
Anti-inflammatory Activity
Thiophene derivatives exhibit anti-inflammatory properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
Safety And Hazards
Future Directions
The future directions in the research of thienopyrimidine derivatives are likely to focus on improving their potency and selectivity, as well as overcoming challenges such as drug resistance . The development of new thienopyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation is one of the potential future directions .
properties
IUPAC Name |
2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-13-10-14-16(19-11(2)20-17(14)24-13)21-15(18(22)23)9-12-7-5-4-6-8-12/h4-8,10,15H,3,9H2,1-2H3,(H,22,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRLJDNQIOOMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NC(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid |
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